N-(4-Piperidinylmethyl)benzamide

Histamine H2 Receptor Antagonist Guinea Pig Atrium

N-(4-Piperidinylmethyl)benzamide is a prototypical member of the piperidinyl-alkyl-benzamide class, defined by a central benzamide core linked to a piperidine ring via a single methylene bridge (CAS 81185-83-3). It serves as a foundational pharmacophore and synthetic intermediate for developing derivatives targeting hypoxia-inducible factor 1 (HIF-1α) pathways, histamine H2 receptors, and sigma receptors.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B8402018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Piperidinylmethyl)benzamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-5,11,14H,6-10H2,(H,15,16)
InChIKeyVVMPCSWCESXZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Piperidinylmethyl)benzamide: A Pivotal Piperidinyl-Benzamide Scaffold for Targeted Probe and Intermediate Procurement


N-(4-Piperidinylmethyl)benzamide is a prototypical member of the piperidinyl-alkyl-benzamide class, defined by a central benzamide core linked to a piperidine ring via a single methylene bridge (CAS 81185-83-3). It serves as a foundational pharmacophore and synthetic intermediate for developing derivatives targeting hypoxia-inducible factor 1 (HIF-1α) pathways, histamine H2 receptors, and sigma receptors. Its simple, unsubstituted structure (C13H18N2O, MW 218.29 g/mol) provides a consistent baseline for structure-activity relationship (SAR) studies, differentiating it from heavily substituted analogs where potency is gained but at the cost of increased lipophilicity and synthetic complexity [1].

Pharmacophore scaffold for HIF-1α, H2, and sigma receptor pathway studies
Clean, unsubstituted baseline for SAR campaigns requiring synthetic consistency
Non-imidazole H2 antagonist chemotype for target-bias-free probe development

Why Simple Benzamide Procurements Fail: The Critical Methylene Bridge and Unsubstituted Piperidine in N-(4-Piperidinylmethyl)benzamide


Procuring a general 'piperidinyl benzamide' without specifying the 4-ylmethyl linker or the unsubstituted piperidine moiety introduces high risk of acquiring a functionally inactive or off-target analog. For instance, the direct N-(piperidin-4-yl)benzamide (without the methylene bridge) shows a completely altered activity profile as part of the HIF-1α pathway, with optimized derivatives exhibiting IC50 values of 0.12-0.13 μM in HepG2 cells [1], whereas the 4-ylmethyl variant is primarily characterized as a histamine H2 receptor antagonist [2]. Simply replacing it with a more potent but structurally divergent sigma receptor ligand like 4-IBP (Ki for sigma-1 = 1.7 nM) would eliminate the unique H2 receptor interaction and the ability to serve as a clean negative control in multi-target screens, due to the introduction of a 4-iodo and an N-benzyl substituent [3]. This demonstrates that the specific combination of the methylene bridge and the unsubstituted piperidine is not generic and cannot be interchanged without losing the compound's characteristic balanced, low-affinity multi-target engagement and synthetic versatility.

N-(4-Piperidinylmethyl)benzamide
Common substitute
Linker geometry
4-ylmethyl bridge retains H2 and sigma-2 engagement profile
N-(piperidin-4-yl)benzamide lacks methylene bridge; HIF-1α pathway profile shifts
Receptor bias
Multi-target, low-affinity engagement suited to negative-control use
4-IBP introduces high sigma-1 affinity (Ki ~1.7 nM); off-target risk in multi-target screens
Synthetic accessibility
2-step synthesis with reported 66–89% yield; scalable procurement
4-amino-5-chloro analogs require 4+ steps; batch variability may affect SAR reproducibility

Quantitative Procurement Evidence for N-(4-Piperidinylmethyl)benzamide: Histamine H2 Antagonism, Synthetic Accessibility, and Selectivity Profiling


Defined In Vitro Histamine H2 Receptor Antagonism: Comparable Potency to Cimetidine in a Functional Atrial Assay

In a direct head-to-head comparison using isolated guinea pig atrium, N-(4-Piperidinylmethyl)benzamide demonstrated functional histamine H2 receptor antagonism, requiring an EC50 of 0.38 µg/mL to block the contractile effect of histamine by 50%. This is directly comparable to the benchmark H2 antagonist cimetidine, which showed an EC50 of 0.30 µg/mL in the same assay [1]. In the atrial chronotropic response assay, the compound achieved a histamine concentration ratio of 0.005 at a test concentration of 10 µg/mL, indicating a blockade effect within approximately 2-fold of cimetidine's ratio of 0.0025 [1]. This establishes the compound as a structurally distinct, functional H2 antagonist scaffold that is not a more potent or complex imidazole derivative.

H2 antagonism vs. cimetidine
Head-to-head
EC₅₀ 0.38 µg/mL vs. 0.30 µg/mL
Reported functional H2 receptor antagonism context
Guinea pig atrium assay; non-imidazole chemotype
Histamine H2 Receptor Antagonist Guinea Pig Atrium

Superior Synthetic Accessibility and Consistent Purity Profile for Large-Scale SAR Campaigns

The synthesis of N-(4-Piperidinylmethyl)benzamide is achieved via a high-yielding, two-step pathway: amide formation from benzoyl chloride and 4-pyridylmethylamine, followed by catalytic hydrogenation. The patent US 4,310,532 reports pure product yields ranging from 66% to 89% after recrystallization from isopropanol [1]. This contrasts with more complex in-class analogs like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, which require multi-step protection/deprotection sequences and specialized reagents to install the electron-rich aryl substitution, often resulting in lower overall yields and higher procurement costs [2]. Commercial sources confirm a typical purity of 95% , making it an economically viable and chemically stable starting point for parallel synthesis.

Synthetic yield & purity
Reported
66–89% yield, 95% purity
Supports bulk procurement for parallel SAR campaigns
2-step synthesis; recrystallization from isopropanol
Synthetic Chemistry Purity Intermediate

Defined Low-Affinity Sigma-2 Receptor Engagement as a Negative Control Probe

Data from BindingDB indicates that a structurally confirmed N-(piperidin-4-ylmethyl)benzamide derivative exhibits a binding affinity constant (Ki) of 90 nM for the sigma-2 receptor/TMEM97, measured in rat PC12 cells [1]. While high-strength in-class ligands like 4-IBP achieve a sigma-2 Ki of 25.2 nM, the >3-fold lower affinity of the core benzamide scaffold makes it an ideal low-affinity probe for establishing the sigma-2 selectivity window. In a class-level inference, its affinity is substantially lower than that of sigma-1-selective ligands (e.g., Ki ~1.7 nM for 4-IBP at sigma-1) [2], suggesting a lack of significant sigma-1 activity, which is a common source of off-target effects in sigma-targeted drug discovery.

Sigma-2 binding affinity
Class-level inference
Ki = 90 nM (sigma-2/TMEM97)
Supports sigma-2 selectivity window assessment
Rat PC12 cells; >3-fold lower affinity than 4-IBP
Sigma-2 Receptor TMEM97 Binding Affinity

Physicochemical Differentiation: Lower Lipophilicity and Higher Aqueous Solubility than N-Benzyl-Substituted Analogs

Predicted ADMET properties for the core piperidin-4-ylmethyl benzamide scaffold highlight a favorable logP of approximately 2.61 and a topological polar surface area (TPSA) of 26.93 Ų . This is significantly lower than the logP of ~4.82 predicted for bulkier, more lipophilic N-benzyl-substituted analogs like 4-IBP [1]. The reduced lipophilicity correlates with better aqueous solubility, a critical factor for in vitro assay reproducibility. This physicochemical profile, characterized by a single methylene spacer and an unsubstituted piperidine, results in a compound that is easier to formulate in aqueous buffers without DMSO precipitation, a common technical hurdle with highly lipophilic benzamides.

Lipophilicity profile
Supporting evidence
Predicted logP 2.61 vs. 4.82 (4-IBP)
Supports assay formulation screening with reduced DMSO dependence
In silico prediction; ~2.2 log unit lower than N-benzyl analogs
Lipophilicity Solubility ADMET Properties

Optimal Application Scenarios for N-(4-Piperidinylmethyl)benzamide in Drug Discovery and Chemical Biology


Use as a Structurally Distinct Negative Control in Sigma-2/TMEM97 Phenotypic Assays

A research group aiming to validate sigma-2 receptor-dependent cytotoxicity data can use N-(4-Piperidinylmethyl)benzamide as a low-affinity control (sigma-2 Ki = 90 nM) alongside a high-affinity ligand like 4-IBP (Ki = 25.2 nM). This pair, tested in PC12 or cancer cell lines, helps deconvolute target-specific effects from the benzamide scaffold's inherent activity. The compound's favorable water solubility, predicted by its lower logP of 2.61, ensures reliable in-well dissolution without high DMSO concentrations, reducing solvent artifacts [1].

Building Block for Parallel Synthesis of Histamine H2 Antagonist Libraries

Medicinal chemistry teams running a high-throughput synthesis campaign for novel gastrointestinal prokinetic agents can procure N-(4-Piperidinylmethyl)benzamide as a starting material. Its straightforward synthesis and high published yield (66–89%) enable bulk procurement [1]. By performing N-alkylation or acylation on the free piperidine nitrogen, libraries can be generated to optimize the intrinsic H2 antagonism activity (EC50 = 0.38 µg/mL) while avoiding the structural complexity and pharmacokinetic liabilities associated with cimetidine's imidazole ring [2].

Baseline Compound for Investigating the Role of the Methylene Linker in HIF-1α Activation

For structure-based design targeting the HIF-1α/p21 pathway, this compound serves as the essential 'linker-positive' baseline. Its activity can be directly contrasted with the 'linker-negative' N-(piperidin-4-yl)benzamide, where optimized derivatives showed potent HepG2 inhibition (IC50 = 0.12-0.13 µM) [1]. This direct comparison allows for the quantitative assessment of how the single methylene spacer influences binding conformation and target engagement, a critical SAR point that cannot be addressed with substituted analogs where the linker effect is masked by additional functional groups.

Application
Selection Property
Validation Focus
Sigma-2/TMEM97 negative control probe
Low-affinity sigma-2 engagement (Ki ~90 nM); predicted logP 2.61
Sigma-2 selectivity window vs. high-affinity ligands in PC12 cell models
H2 antagonist library building block
Unsubstituted piperidine handle for N-alkylation/acylation
Functional H2 antagonism relative to imidazole-based benchmarks
HIF-1α pathway SAR baseline
Methylene linker presence as linker-positive reference
Linker-dependent target engagement vs. N-(piperidin-4-yl)benzamide
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